CP-346086

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CP 346086 es un potente e inhibidor oralmente activo de la proteína de transferencia de triglicéridos microsomales. Se ha demostrado que este compuesto reduce el colesterol y los triglicéridos en plasma tanto en animales experimentales como en humanos . Se utiliza principalmente en el tratamiento de la hiperlipidemia y las enfermedades cardiovasculares relacionadas.

Métodos De Preparación

La síntesis de CP 346086 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas exactas y los métodos de producción industrial son de propiedad exclusiva y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura de bifenilo y la incorporación de un grupo trifluorometilo .

Análisis De Reacciones Químicas

CP 346086 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Hyperlipidemia Treatment

CP-346086 has shown significant efficacy in reducing plasma triglycerides and cholesterol levels in both animal models and human clinical trials:

- Animal Studies : In rodent models, administration of this compound resulted in dose-dependent reductions in total cholesterol (up to 75%) and triglycerides (up to 62%) after a two-week treatment period at doses as low as 10 mg/kg/day. Notably, these reductions were accompanied by increases in hepatic and intestinal triglyceride levels when administered with food .

- Human Trials : In healthy volunteers, a single oral dose of this compound led to significant reductions in plasma triglycerides and VLDL cholesterol, with maximal reductions observed at doses of 100 mg. A two-week treatment regimen at 30 mg/day resulted in a 47% reduction in total cholesterol and a 72% reduction in LDL cholesterol compared to baseline values .

Potential for Cardiovascular Disease Management

Given its lipid-lowering effects, this compound may play a role in the prevention and management of cardiovascular diseases associated with dyslipidemia. The reduction of LDL cholesterol is particularly relevant, as elevated levels are a major risk factor for cardiovascular events .

Case Studies & Research Insights

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits the secretion of apoB in various cell types, including hepatocytes derived from human induced pluripotent stem cells (iPSCs). These studies highlight its potential utility in screening for compounds that modulate lipid metabolism .

- Biochemical Assays : In vitro assays using COS cells have shown that this compound significantly decreases lipid secretion when added to the culture medium, validating its role as an MTP inhibitor .

- Long-term Effects : Longitudinal studies indicate that chronic administration of this compound not only lowers lipid levels but also influences liver metabolism by altering triglyceride accumulation patterns depending on dietary intake .

Data Summary

The following table summarizes key findings from various studies on the effects of this compound:

Mecanismo De Acción

CP 346086 ejerce sus efectos inhibiendo la actividad de la proteína de transferencia de triglicéridos microsomales. Esta inhibición conduce a una reducción en la secreción de apolipoproteína B y triglicéridos de las células hepáticas. El compuesto se dirige específicamente a la proteína de transferencia de triglicéridos microsomales, impidiendo que transfiera triglicéridos a la apolipoproteína B, que es esencial para la formación de lipoproteínas de muy baja densidad y lipoproteínas de baja densidad .

Comparación Con Compuestos Similares

CP 346086 es único en su potente inhibición de la proteína de transferencia de triglicéridos microsomales. Compuestos similares incluyen:

Lomitapide: Otro inhibidor de la proteína de transferencia de triglicéridos microsomales utilizado para tratar la hiperlipidemia.

Mipomersen: Un oligonucleótido antisentido que se dirige al ARN mensajero de la apolipoproteína B, reduciendo la producción de apolipoproteína B y lipoproteínas de baja densidad.

En comparación con estos compuestos, CP 346086 ha demostrado una mayor potencia y biodisponibilidad oral, lo que lo convierte en un candidato prometedor para un mayor desarrollo .

Actividad Biológica

CP-346086 is a potent inhibitor of microsomal triglyceride transfer protein (MTP), which plays a crucial role in lipid metabolism and the secretion of apolipoprotein B (apoB)-containing lipoproteins. This article explores the biological activity of this compound, focusing on its effects on lipid profiles, mechanisms of action, and relevant research findings.

This compound functions primarily by inhibiting MTP activity, which is essential for the transfer of triglycerides and phospholipids to apoB-containing lipoproteins in the liver and intestines. The inhibition leads to reduced secretion of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), thereby lowering plasma cholesterol levels.

- IC50 Values :

Effects on Lipid Profiles

Research indicates that this compound significantly lowers plasma triglycerides and cholesterol levels in both animal models and human subjects. The following table summarizes the effects observed in various studies:

Case Studies

-

Animal Model Studies :

- In a study involving rats, this compound administration resulted in significant reductions in plasma cholesterol and triglycerides, with the most pronounced effects observed at higher doses. The study also noted increased hepatic triglyceride levels when administered with food, suggesting a complex interaction between dietary intake and drug efficacy .

-

Human Trials :

- A clinical trial involving healthy volunteers demonstrated that oral administration of this compound led to dose-dependent reductions in plasma triglycerides and VLDL cholesterol, with significant effects noted at doses as low as 10 mg . After a two-week treatment period, patients exhibited notable improvements in lipid profiles without significant changes to HDL cholesterol levels.

Research Findings

This compound has been widely studied for its potential therapeutic applications in managing hyperlipidemia. Key findings from various research articles include:

- Inhibition of ApoB Secretion : In HepG2 cells, this compound effectively inhibited apoB secretion without affecting apoA-I secretion or overall lipid synthesis, indicating a selective action on specific pathways involved in lipoprotein metabolism .

- Impact on Hepatic Steatosis : Studies have shown that simultaneous inhibition of MTP and other lipid metabolic pathways can lead to decreased plasma cholesterol levels while also affecting hepatic triglyceride accumulation .

Propiedades

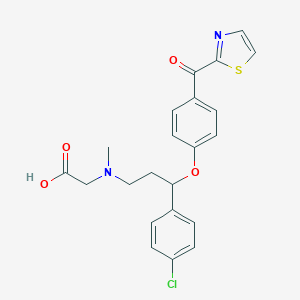

IUPAC Name |

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDIAFXQKOHFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does CP-346086 interact with MTP and what are the downstream effects of this interaction?

A1: this compound exhibits potent inhibitory activity against both human and rodent MTP with an IC50 of 2.0 nM []. By inhibiting MTP, this compound disrupts the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily very low-density lipoprotein (VLDL), from both the liver and intestines [, ]. This inhibition leads to a significant reduction in plasma triglycerides and cholesterol levels [, ].

Q2: What is the impact of this compound on lipid metabolism in the liver and intestines?

A2: While this compound effectively lowers plasma lipids, it can lead to increased triglyceride accumulation in the liver and, depending on the timing of administration, the intestines []. This accumulation occurs because the inhibition of MTP prevents the assembly and secretion of triglyceride-rich lipoproteins from these organs []. Notably, administering this compound away from meals appears to mitigate intestinal triglyceride accumulation, suggesting a role of dietary fat intake in this process [].

Q3: Beyond its impact on lipid metabolism, does this compound affect other biological processes?

A3: Research suggests that this compound might indirectly influence the production of infectious hepatitis C virus (HCV) particles []. While this compound doesn't directly target HCV, it can inhibit apoE secretion at higher concentrations []. Since apoE is essential for HCV assembly, this indirect effect can subsequently suppress HCV particle formation [].

Q4: What is the significance of the finding that apoE, but not apoB, is required for HCV assembly?

A4: This finding highlights a specific dependency of HCV on apoE for its life cycle. this compound's ability to indirectly influence HCV assembly through apoE modulation opens avenues for investigating its potential role in combination therapies targeting HCV infection [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.